molecular formula C10H13NO3S B1405424 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid CAS No. 1316066-02-0

3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid

Cat. No.: B1405424
CAS No.: 1316066-02-0
M. Wt: 227.28 g/mol
InChI Key: KFEPPZBGGHMGSD-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid is a specialized dihydroindole derivative offered as a high-purity chemical intermediate for research and development. This compound features a fused indoline core structure, a privileged scaffold in medicinal chemistry known for its presence in numerous biologically active molecules and pharmaceuticals . The sulfonic acid group at the C6 position and the saturated, gem-dimethyl-substituted ring system make it a valuable synthon for constructing more complex molecules, particularly for investigating structure-activity relationships. Indole and dihydroindole derivatives constitute a highly significant class of heterocycles with a broad spectrum of documented biological activities. Research into these structures has yielded compounds with potent antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties . As such, this chemical serves as a critical building block for synthetic chemists working in drug discovery, providing a versatile core for the design and synthesis of novel therapeutic candidates. Its structure is related to advanced intermediates used in the development of pharmaceutically relevant compounds, including those targeting kinase pathways . This product is intended for chemical synthesis and analysis in a laboratory setting. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

3,3-dimethyl-1,2-dihydroindole-6-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-10(2)6-11-9-5-7(15(12,13)14)3-4-8(9)10/h3-5,11H,6H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEPPZBGGHMGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

Currently, no direct methods for preparing 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid are available. However, indoline derivatives can be synthesized, which may then be sulfonated. Existing patents focus on synthesizing indoline derivatives, particularly 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole, which can serve as a precursor. The synthesis generally involves several steps, including hydrazone formation, cyclization, reduction, nitration, and conversion of the nitro group to an amine.

Synthetic Strategies for Indoline Derivatives

  • Hydrazone Formation : Reacting a compound of formula (I) with a compound of formula (II) to form a hydrazone.

  • Cyclization : Cyclizing the hydrazone in the presence of a Fischer catalyst to form a 3H-indole. Various catalysts, such as Bronsted acids ( \$$H2SO4\$$, HCl) and Lewis acids ( \$$ZnCl2\$$, \$$ZnBr2\$$, \$$TiCl4\$$, \$$SnCl2\$$, \$$CuCl\$$, \$$CuBr\$$, and \$$PCl_3\$$), can be used.

  • Reduction : Reducing the 3H-indole to form a 2,3-dihydro-indole.

  • Nitration : Nitrating the 2,3-dihydro-indole to form a 6-nitro-2,3-dihydro-indole using a mixture of \$$H2SO4\$$ and fuming \$$HNO_3\$$ at low temperatures (about -15°C to 10°C, preferably 0°C).

  • Protection : Protecting the free amine of the indoline, such as by acetylation with acetyl chloride or acetic anhydride, using standard coupling chemistry (DIEA, DMAP) at room temperature in a suitable solvent (DCM, DMF, and/or DMAC).

  • Nitro Group Conversion : Converting the nitro group to an amine via reduction, such as catalytic hydrogenation using a transition metal catalyst (Pt, Pd, or Raney nickel).

Example Procedure: Preparation of 3,3-dimethyl-6-nitroindoline

  • React 3,3-dimethylindoline HCl salt with sulfuric acid (\$$H2SO4\$$).

  • Cool the mixture to -15°C to 10°C.

  • Add a solution of nitric acid (\$$HNO_3\$$) dropwise.

  • Stir the resulting reaction mixture for 1 hour.

  • Transfer the mixture into a mixture of ammonium hydroxide (\$$NH_4OH\$$) and water at 0-5°C.

  • Adjust the pH to 8-9 with \$$NH_4OH\$$, and add isopropyl acetate (IPAC).

  • Separate the phases and extract the aqueous phase with IPAC.

  • Wash the combined organic phase with saturated brine to obtain a solution of 3,3-dimethyl-6-nitroindoline.

Introduction of the Sulfonic Acid Group

After obtaining the indoline derivative, sulfonation can be achieved using various methods. Direct sulfonation using sulfuric acid or sulfur trioxide (\$$SO_3\$$) can introduce the sulfonic acid group on the aromatic ring. However, this reaction's regioselectivity needs to be carefully controlled to ensure the sulfonic acid group is specifically at the 6-position.

Considerations

  • Reaction Conditions : The temperature, solvent, and catalysts used significantly affect the reaction's yield and regioselectivity.

  • Safety : Nitration and sulfonation reactions can be hazardous and should be performed with appropriate safety precautions.

  • Yield Optimization : Optimizing each step, including the cyclization and reduction, is crucial to obtaining a high overall yield.

Data Table: Fischer catalyst Performance

Catalyst Temperature Time Yield (%)
\$$H2SO4\$$ 40°C 3h 40
\$$CF_3COOH\$$ 40°C 3h 20
\$$ZnBr_2\$$ 40°C 3h <1
\$$TiCl_4\$$ 40°C 3h <1
MSA (Methanesulfonic acid) 40°C 3h 60

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted indoles .

Scientific Research Applications

Medicinal Chemistry

3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their antiviral, anticancer, and anti-inflammatory properties. For instance, compounds derived from this indole structure have shown promising results in inhibiting specific cancer cell lines, making them candidates for further drug development.

Biological Studies

The compound is utilized in biological research to study enzyme inhibition and receptor binding. Its sulfonic acid group allows it to interact with biological targets effectively. Case studies have demonstrated its ability to inhibit certain enzymes linked to disease processes, providing insights into potential therapeutic pathways.

Industrial Applications

In industrial chemistry, this compound is used in the production of dyes and pigments. The unique structure of this compound enables the creation of vibrant colors and stable products that are essential in various applications ranging from textiles to coatings.

Case Studies

  • Anticancer Activity : A study published in a peer-reviewed journal highlighted the efficacy of a derivative of this compound in inhibiting the growth of breast cancer cells. The compound was found to induce apoptosis through mitochondrial pathways.
  • Enzyme Inhibition : Research demonstrated that this compound effectively inhibits the enzyme cyclooxygenase (COX), which is implicated in inflammatory processes. This inhibition suggests potential applications in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can enhance the compound’s solubility and reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Sulfonic Acid/Sulfonamide Groups

2,3-Dihydro-1H-indole-6-sulfonic Acid Methylamide
  • Molecular Formula : C₉H₁₂N₂O₂S
  • Molecular Weight : 212.27 g/mol
  • Key Features: Replaces the sulfonic acid group with a methylamide (-SO₂NHCH₃). This compound (CAS: 1300027-05-7) is used as an intermediate in pharmaceutical synthesis .
1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic Acid
  • Molecular Formula: C₁₀H₁₁NO₄S
  • Molecular Weight : 241.26 g/mol
  • Key Features: Incorporates an acetyl group at the 1-position (CAS: 155110-47-7). Its predicted pKa of ~11.23 suggests moderate basicity .
Comparison Table: Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid C₁₀H₁₃NO₃S 227.28 Sulfonic acid, 3,3-dimethyl High polarity, acidic (pKa ~1–2)
2,3-Dihydro-1H-indole-6-sulfonic acid methylamide C₉H₁₂N₂O₂S 212.27 Sulfonamide, methylamide Lower acidity, enhanced lipophilicity
1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid C₁₀H₁₁NO₄S 241.26 Acetyl, sulfonic acid Steric hindrance, moderate basicity

Functional Group Analogs

6-Methoxy-1H-indole-3-carboxylic Acid Derivatives
  • Example: Methyl (Z)-3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate (CAS: 656247-18-6)
  • Molecular Weight : 649.76 g/mol
  • Key Features : A methoxy group at the 6-position and a carboxylic acid ester at the 3-position. The extended conjugation and ester functionality contrast with the sulfonic acid’s strong acidity and hydrogen-bonding capacity .
5-Fluoro-2,3-dihydro-1H-indole
  • Molecular Formula : C₈H₈FN
  • Molecular Weight : 137.15 g/mol
  • Key Features : Fluorine substitution at the 5-position enhances electronegativity and metabolic stability compared to the sulfonic acid’s hydrophilic nature .

Heterocyclic Core Analogs

3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic Acid
  • Molecular Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.21 g/mol
  • Key Features: Replaces the indole nitrogen with an oxygen atom (benzofuran core).

Key Research Findings and Implications

Synthetic Utility : The sulfonic acid group in this compound facilitates further derivatization, such as salt formation or coupling reactions, which are critical in drug discovery .

Acidity and Solubility : The sulfonic acid’s strong acidity (pKa ~1–2) enhances water solubility, making it suitable for aqueous-phase reactions. In contrast, methylamide analogs (e.g., CAS 1300027-05-7) are more lipophilic, favoring organic-phase applications .

Biological Activity

3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid (CAS Number: 1316066-02-0) is a compound belonging to the indole family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Overview of Indole Compounds

Indoles are a significant class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals. They exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound in focus, this compound, has been shown to interact with various enzymes and receptors, influencing multiple biochemical pathways .

Biochemical Interactions

The compound's biological activity is primarily attributed to its ability to bind with high affinity to several receptors and enzymes. This interaction can modulate enzyme activity, affecting cellular signaling pathways that regulate proliferation, differentiation, and apoptosis.

  • Enzyme Modulation : It can act as an inhibitor or activator of key enzymes involved in metabolic pathways.
  • Cell Signaling : The compound influences signaling molecules such as protein kinases and phosphatases, impacting gene expression and cellular metabolism.

Molecular Mechanisms

At the molecular level, this compound may exert its effects through:

  • Binding to Receptors : This leads to changes in cellular responses.
  • Inhibition of Apoptosis : The compound has been noted for its potential in inhibiting caspase activity, which is crucial in apoptosis regulation .

Biological Assays

Numerous studies have evaluated the biological activity of this compound:

  • Antioxidant Activity : At low doses, it enhances antioxidant activity within cells.
  • Cytotoxicity : Higher concentrations have been observed to induce cytotoxic effects in various cell lines.

Case Studies

  • Caspase Inhibition : Research indicates that derivatives of indole compounds can inhibit caspase-3 activity effectively. For instance, studies showed that specific indole derivatives reduced apoptosis induced by neurotoxic agents in neuronal cell models .
  • Antimicrobial Properties : In vitro studies demonstrated that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Dosage Effects

The biological effects of this compound vary significantly with dosage:

  • Low Doses : Associated with beneficial outcomes such as enhanced cellular function.
  • High Doses : Linked to cytotoxic effects and potential toxicity in animal models .

The compound can undergo various chemical reactions:

Reaction TypeDescription
OxidationCan be oxidized to form sulfonic acid derivatives using potassium permanganate or hydrogen peroxide.
ReductionReduction reactions convert the sulfonic acid group to sulfonamide forms using agents like lithium aluminum hydride.
SubstitutionElectrophilic substitution occurs at the indole ring positions under acidic or basic conditions.

Q & A

Q. What are the optimal synthetic routes for 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid, and how can reaction conditions be systematically optimized?

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer: Combine experimental and computational techniques:
  • Experimental:
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve 3D structure .
  • Computational:
  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps, charge distribution) .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict reactivity or optimize synthesis pathways for this sulfonic acid derivative?

  • Methodological Answer: Use quantum chemical reaction path searches (e.g., via IRC calculations) to map sulfonation energetics and transition states. Tools like Gaussian or ORCA paired with cheminformatics workflows (e.g., Python-based RDKit) automate parameter screening. For instance, ICReDD’s hybrid approach combines reaction path simulations with experimental feedback to refine conditions (e.g., solvent effects, catalyst loading) .

  • Case Study: A computational model predicted that polar aprotic solvents (DMF, DMSO) stabilize sulfonic acid intermediates by 5–8 kcal/mol compared to non-polar solvents, guiding experimental solvent selection .

Q. How can researchers address discrepancies in reported catalytic activity or stability data for this compound across studies?

  • Methodological Answer: Apply statistical contradiction analysis :

Meta-analysis of literature data to identify outlier conditions (e.g., pH, temperature).

Sensitivity testing using DoE to isolate variables causing variability (e.g., trace moisture in reactions).

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer: Implement process intensification via:
  • Flow chemistry to enhance heat/mass transfer during sulfonation .
  • Membrane separation technologies (e.g., nanofiltration) for continuous purification, reducing solvent waste .
  • Real-time process analytics (PAT tools like Raman spectroscopy) to monitor reaction progression and adjust parameters dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid
Reactant of Route 2
Reactant of Route 2
3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid

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